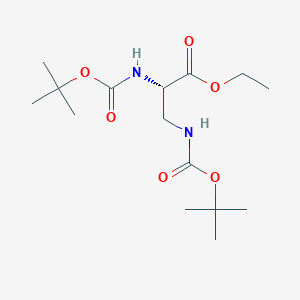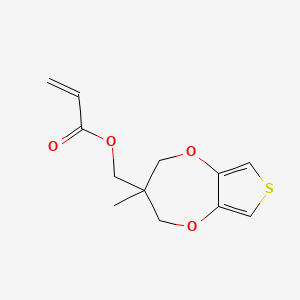![molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0](/img/structure/B6318946.png)
Calix[7]hydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calix7hydroquinone typically involves the condensation of hydroquinone with formaldehyde under acidic conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of calix7hydroquinone may involve optimizing the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Calix7hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone units can be oxidized to quinone, leading to the formation of calixquinone.
Reduction: The quinone units can be reduced back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Calixquinone
Reduction: Calixhydroquinone
Substitution: Various functionalized derivatives of calixhydroquinone
Aplicaciones Científicas De Investigación
Calix7hydroquinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and as a host molecule in supramolecular chemistry.
Biology: Investigated for its potential as a drug delivery system and as a molecular sensor for detecting biological molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic cathodes for lithium-ion batteries and as a stabilizer for metal nanoparticles.
Mecanismo De Acción
The mechanism of action of calix7hydroquinone involves its ability to form host-guest complexes with various molecules. The hydroquinone units can undergo redox reactions, allowing the compound to act as an electron donor or acceptor. This redox activity is crucial for its applications in catalysis, sensing, and energy storage. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Calix4hydroquinone : Consists of four hydroquinone units and has similar redox properties but a smaller cavity size.
- Calix6hydroquinone : Consists of six hydroquinone units and has intermediate properties between calix4hydroquinone and calix7hydroquinone.
- Calix8hydroquinone : Consists of eight hydroquinone units and has a larger cavity size and higher molecular weight.
Uniqueness
Calix7hydroquinone is unique due to its specific cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its redox properties and ability to undergo various chemical reactions make it a versatile compound for numerous applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZJLSVDDMHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)


![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)


